molecular formula C13H25N3O4 B1382730 Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate CAS No. 851726-73-3

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate

Cat. No.: B1382730
CAS No.: 851726-73-3
M. Wt: 287.36 g/mol
InChI Key: FWCGZNIHROGLQY-UHFFFAOYSA-N
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Description

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate is a chemical compound that belongs to the class of carbamate esters. This compound is used as a reagent in organic chemistry and as a starting material for the synthesis of various pharmaceuticals. It is known for its unique reactivity patterns and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored as a starting material for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate ester with similar reactivity but fewer functional groups.

    Methoxy(methylamino)carbamoyl derivatives: Compounds with similar functional groups but different core structures.

    Cyclopentylcarbamate esters: Compounds with a cyclopentyl group and carbamate functionality.

Uniqueness

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methylamino)carbamoyl]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-12(2,3)20-11(18)15-13(8-6-7-9-13)10(17)16(14-4)19-5/h14H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCGZNIHROGLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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